molecular formula C20H31ClN4O4S B3016185 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide CAS No. 898406-54-7

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide

货号: B3016185
CAS 编号: 898406-54-7
分子量: 459
InChI 键: ZQFVRKMAPVIOCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Key Features The compound N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is a synthetic molecule featuring:

  • A piperidine ring substituted at the 2-position with a sulfonyl group linked to a 4-chlorophenyl moiety.
  • An ethyl spacer connecting the piperidine to an oxalamide bridge (N-C(=O)-C(=O)-N).
  • A 3-(dimethylamino)propyl group as the terminal substituent.

The dimethylamino group likely increases solubility due to its basic tertiary amine, contrasting with halogenated aryl groups that enhance lipophilicity.

属性

IUPAC Name

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN4O4S/c1-24(2)14-5-12-22-19(26)20(27)23-13-11-17-6-3-4-15-25(17)30(28,29)18-9-7-16(21)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFVRKMAPVIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is a complex organic compound that exhibits significant potential in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an oxalamide moiety, contributing to its unique pharmacological profile. Its molecular formula is C23H30ClN3O4SC_{23}H_{30}ClN_{3}O_{4}S, with a molecular weight of approximately 478.0 g/mol. The structural characteristics enhance its lipophilicity and bioavailability, which are crucial for drug development.

PropertyValue
Molecular FormulaC23H30ClN3O4S
Molecular Weight478.0 g/mol
Functional GroupsPiperidine, Sulfonamide, Oxalamide

Preliminary studies indicate that this compound interacts with various G protein-coupled receptors (GPCRs) and ion channels. These interactions suggest modulation of neurotransmission pathways, which is critical for managing psychiatric and neurological disorders. Specifically, it has been shown to influence serotonin receptors, which are key targets for antidepressant therapies.

Biological Activity and Therapeutic Potential

Antidepressant Activity : The compound's ability to modulate serotonin transporter (SERT) activity positions it as a candidate for antidepressant development. Binding assays have demonstrated that it can effectively displace radioligands at SERT, indicating potential efficacy in treating depression .

Neuroprotective Effects : In vitro studies have suggested that this compound may possess neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of cellular signaling pathways may help in reducing neuronal apoptosis and promoting cell survival .

Anticonvulsant Properties : Research has also indicated anticonvulsant activity through the evaluation of its effects on seizure models. Compounds with similar structures have shown promise in protecting against seizures induced by maximal electroshock (MES), suggesting that this compound may share these properties .

Case Studies

  • Study on SERT Binding Affinity :
    • A study evaluated the binding affinity of various analogs at SERT and norepinephrine transporter (NET). The results indicated that modifications to the piperidine structure could enhance selectivity for SERT over NET, suggesting a pathway for optimizing antidepressant activity .
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models have demonstrated that compounds structurally similar to this compound can reduce markers of oxidative stress and inflammation in the brain, supporting their potential use in neurodegenerative conditions .

科学研究应用

Medicinal Chemistry

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is primarily investigated for its potential as a lead compound in drug development. Its structural characteristics suggest it may act as a pharmacological agent targeting specific receptors or enzymes involved in disease processes.

Biological Studies

The compound has been utilized in biological research to:

  • Investigate its effects on cellular processes.
  • Study enzyme inhibition mechanisms.
  • Explore receptor binding interactions, particularly how the sulfonyl group engages with enzyme active sites and the piperidine ring modulates receptor activity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications in treating conditions such as:

  • Inflammatory diseases
  • Neurological disorders
  • Cancer

Case Studies and Research Findings

StudyObjectiveFindings
Investigate pharmacological propertiesDemonstrated significant activity against various biological targets.
Explore enzyme inhibitionShowed potential as an enzyme inhibitor, affecting metabolic pathways.
Assess receptor interactionsConfirmed binding affinity to G protein-coupled receptors, indicating therapeutic potential.

相似化合物的比较

Functional Significance

  • The oxalamide bridge provides hydrogen-bonding capacity, which may enhance target affinity compared to sulfonamide-based analogs .
  • The 3-(dimethylamino)propyl side chain introduces steric bulk and basicity, possibly affecting pharmacokinetic properties such as blood-brain barrier penetration .

Comparison with Structurally Similar Compounds

Core Structural Variations: Oxalamide vs. Sulfonamide Linkers

Compound Name Linker Type Key Structural Features Molecular Weight (g/mol)
Target Compound Oxalamide Piperidin-2-yl, 4-Cl-phenyl sulfonyl, 3-(dimethylamino)propyl ~470 (estimated)
W-18 Sulfonamide Piperidin-2-yl, 4-Cl-phenyl sulfonyl, 4-nitrophenylethyl 429.9 (calculated)
W-15 Sulfonamide Piperidin-2-yl, 4-Cl-phenyl sulfonyl, phenylethyl 388.9 (calculated)

Key Differences :

  • The oxalamide linker in the target compound allows for dual hydrogen bonding (donor and acceptor), whereas sulfonamide linkers (e.g., in W-18/W-15) primarily act as acceptors. This may enhance target selectivity or affinity in receptor-binding assays .

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Electronic Effects
Target Compound 4-Chlorophenyl Electron-withdrawing (Cl), enhances stability and lipophilicity
CAS 898460-79-2 4-Fluoro-3-methylphenyl Electron-withdrawing (F) + steric hindrance (CH₃)
CAS 898406-62-7 4-Fluorophenyl Strong electron-withdrawing (F), polar interactions

Implications :

  • The 4-chloro group in the target compound offers moderate lipophilicity compared to the smaller, more electronegative 4-fluoro substituent in CAS 898406-62-6. This may influence metabolic stability (e.g., resistance to oxidative degradation) .

Side Chain Modifications

Compound Name Side Chain Properties
Target Compound 3-(Dimethylamino)propyl Basic (pKa ~8–9), enhances water solubility
CAS 898460-79-2 Allyl Unsaturated, metabolically reactive (e.g., CYP450 oxidation)
Fentanyl Phenylethyl-4-piperidinyl High lipophilicity, rapid CNS penetration

Key Observations :

  • The dimethylamino group in the target compound likely improves solubility and bioavailability compared to the allyl group in CAS 898460-79-2, which may undergo rapid metabolic conjugation .

Piperidine Substitution Position

Compound Name Piperidine Substitution Pharmacological Implications
Target Compound 2-position Altered receptor-binding pocket interactions
Fentanyl 4-position Optimal μ-opioid receptor binding
  • The 2-piperidinyl substitution in the target compound and W-18/W-15 contrasts with fentanyl’s 4-position, suggesting divergent mechanisms of action. For example, W-18 lacks significant opioid activity despite structural similarities to fentanyl, highlighting the critical role of substitution geometry .

常见问题

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation of Piperidine : React 4-chlorophenylsulfonyl chloride with piperidine derivatives to form the sulfonylated piperidine intermediate.

Oxalamide Coupling : Link the sulfonylated piperidine-ethylamine intermediate to 3-(dimethylamino)propylamine via oxalamide bond formation using oxalyl chloride or activated esters.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization.
Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm >95% purity. Reference analogous oxalamide syntheses in PubChem entries .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve piperidine, sulfonyl, and oxalamide protons.
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion peaks.
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Basic: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

  • Storage Conditions : Test aliquots at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.
  • Stress Testing : Expose to UV light (photostability), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).
  • Analysis : Monitor degradation via HPLC and thermogravimetric analysis (TGA) for thermal stability. Reference safety protocols from analogous compounds .

Advanced: How to design dose-response experiments to evaluate biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP concentrations adjusted to Km values.
    • Cell Viability : Test across 5–10 concentrations (1 nM–100 µM) in triplicate using MTT or resazurin assays.
  • Controls : Include positive (e.g., staurosporine) and vehicle controls.
  • Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Reference biological screening of oxalamide derivatives .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).
  • Case Study : Optimize oxalamide coupling by varying reaction time (2–24 hrs) and base (DIPEA vs. TEA). Use ANOVA to identify significant factors.
  • Continuous-Flow Chemistry : Consider microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Advanced: How to resolve contradictions in binding affinity data across assay formats?

Methodological Answer:

  • Orthogonal Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
  • Buffer Optimization : Test pH (6.5–7.5) and ionic strength to mimic physiological conditions.
  • Protein Conformation : Use circular dichroism (CD) to ensure target protein integrity. Reference conflict-resolution strategies for sulfonamide derivatives .

Advanced: Which computational tools predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction with sulfonyl/piperidine motifs.
  • Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories.
  • ADMET Prediction : SwissADME for permeability (logP), cytochrome P450 interactions, and bioavailability. Reference QSAR models for oxalamides .

Advanced: How to guide structure-activity relationship (SAR) studies for improved potency?

Methodological Answer:

  • Key Modifications :
    • Piperidine Ring : Replace with azetidine or morpholine to alter rigidity.
    • Sulfonyl Group : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) substituents.
    • Oxalamide Linker : Substitute with malonamide or urea for hydrogen-bonding variations.
  • In Vivo Validation : Prioritize analogs with >10-fold improved IC₅₀ for PK/PD studies. Reference SAR frameworks for piperidine derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。